molecular formula C12H13NO3S3 B1676579 Midesteine CAS No. 94149-41-4

Midesteine

Cat. No.: B1676579
CAS No.: 94149-41-4
M. Wt: 315.4 g/mol
InChI Key: MKTVMEMIKNBVHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Midesteine involves several steps. One common method includes the reaction of thiolactic acid with 2-thiophenecarbonyl chloride in the presence of triethylamine and tetrahydrofuran. The mixture is cooled and thionyl chloride is added while maintaining the temperature between 0 and 10°C. Subsequently, a solution of homocysteine thiolactone hydrochloride and triethylamine in water is added to the reaction, keeping the temperature below 10°C. The reaction is carried out for 1 hour at room temperature under agitation, followed by solvent evaporation at reduced pressure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned method. The process is optimized for higher yields and purity, with stringent control over reaction conditions and purification steps to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Midesteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Midesteine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the inhibition of proteolytic enzymes.

    Biology: Investigated for its role in modulating immune responses by inhibiting neutrophil elastase.

    Medicine: Explored as a potential therapeutic agent for treating respiratory diseases, including COPD and bronchitis.

    Industry: Utilized in the development of new drugs targeting proteolytic enzymes

Mechanism of Action

Midesteine exerts its effects by inhibiting neutrophil elastase, an enzyme involved in the degradation of elastin and other extracellular matrix proteins. By binding to the active site of neutrophil elastase, this compound prevents the enzyme from breaking down elastin, thereby reducing tissue damage and inflammation in the lungs. This mechanism is particularly beneficial in conditions like COPD, where excessive elastase activity contributes to disease progression .

Comparison with Similar Compounds

    ONO-5046: Another neutrophil elastase inhibitor used in respiratory disease research.

    L-694,458: A potent elastase inhibitor with similar applications.

    CE-1037: Known for its efficacy in inhibiting elastase activity.

    GW-311616: A transition-state inhibitor of neutrophil elastase.

    TEI-8362: Another acyl-enzyme inhibitor with potential therapeutic applications.

Uniqueness of Midesteine: this compound stands out due to its specific inhibition of neutrophil elastase and its potential for treating a range of respiratory diseases. Its unique chemical structure allows for effective binding to the active site of elastase, making it a valuable compound in both research and therapeutic contexts .

Properties

CAS No.

94149-41-4

Molecular Formula

C12H13NO3S3

Molecular Weight

315.4 g/mol

IUPAC Name

S-[1-oxo-1-[(2-oxothiolan-3-yl)amino]propan-2-yl] thiophene-2-carbothioate

InChI

InChI=1S/C12H13NO3S3/c1-7(19-12(16)9-3-2-5-17-9)10(14)13-8-4-6-18-11(8)15/h2-3,5,7-8H,4,6H2,1H3,(H,13,14)

InChI Key

MKTVMEMIKNBVHI-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1CCSC1=O)SC(=O)C2=CC=CS2

Canonical SMILES

CC(C(=O)NC1CCSC1=O)SC(=O)C2=CC=CS2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(2-(3-thiophencarboxythio)-N-(dihydro-2(3H)-thiophenone-3-I))propionamide
midesteine
MR 889
MR-889
MR889
N-(S-(2-thiophenecarbonyl)-2-mercaptopropionyl)homocysteine lactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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